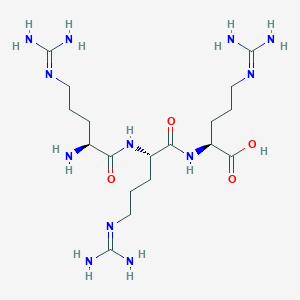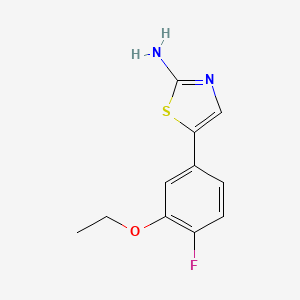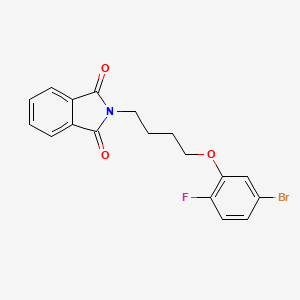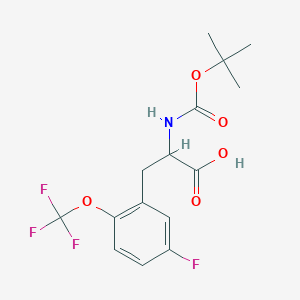
Arginyl-arginyl-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginyl-arginyl-arginine is a tripeptide composed of three arginine molecules. Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, immune function, and nitric oxide production. The tripeptide structure of this compound enhances its biological activity and makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arginyl-arginyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The first arginine molecule is attached to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Sequential Addition: The next arginine molecule is added using the same coupling and deprotection steps.
Cleavage: The completed tripeptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the tripeptide are inserted into bacterial or yeast cells, which then produce the peptide through their natural protein synthesis machinery.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the guanidino groups of the arginine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Oxidized forms of arginine, such as nitroarginine.
Reduction Products: Reduced forms of the peptide, though less common.
Substitution Products: Peptides with modified side chains.
Chemistry:
Peptide Synthesis: this compound is used as a model compound in peptide synthesis studies.
Catalysis: It can act as a catalyst in certain biochemical reactions.
Biology:
Protein Interactions: The tripeptide is studied for its role in protein-protein interactions.
Cell Signaling: It is involved in cell signaling pathways, particularly those related to nitric oxide production.
Medicine:
Drug Development: this compound is explored as a potential therapeutic agent for various conditions, including cardiovascular diseases and immune disorders.
Diagnostics: It is used in diagnostic assays to study arginine metabolism.
Industry:
Food Industry: The peptide is investigated for its potential as a flavor enhancer.
Cosmetics: It is used in cosmetic formulations for its skin-conditioning properties.
Mecanismo De Acción
Arginyl-arginyl-arginine exerts its effects primarily through its interaction with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation, immune response, and neurotransmission. The tripeptide also interacts with various receptors and enzymes, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Arginyl-lysyl-arginine: Another tripeptide with similar properties but different biological activities.
Arginyl-arginyl-lysine: A tripeptide with a different sequence, affecting its interaction with biological targets.
Uniqueness: Arginyl-arginyl-arginine is unique due to its specific sequence of three arginine molecules, which enhances its ability to interact with NOS enzymes and produce NO. This makes it particularly effective in applications related to cardiovascular health and immune function.
Propiedades
Fórmula molecular |
C18H38N12O4 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C18H38N12O4/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28)/t10-,11-,12-/m0/s1 |
Clave InChI |
XPSGESXVBSQZPL-SRVKXCTJSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)




